molecular formula C19H25OSi B14221478 CID 78066628

CID 78066628

Katalognummer: B14221478
Molekulargewicht: 297.5 g/mol
InChI-Schlüssel: APVJMYVQWDGYFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78066628” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CID 78066628 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. Common synthetic routes may include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pH conditions.

    Step 3: Purification of the product through techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves:

    Large-scale reactors: to handle the increased volume of reactants.

    Automated systems: to monitor and control reaction parameters.

    Advanced purification techniques: to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

CID 78066628 can undergo various types of chemical reactions, including:

    Oxidation: Where the compound is oxidized to form new products.

    Reduction: Involving the gain of electrons and reduction of the compound.

    Substitution: Where one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

    Oxidizing agents: like potassium permanganate or hydrogen peroxide.

    Reducing agents: such as lithium aluminum hydride.

    Catalysts: to facilitate substitution reactions, often involving transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield a more oxidized form of the compound.

    Reduction: could produce a reduced version with different functional groups.

    Substitution: reactions often result in derivatives with varied chemical properties.

Wissenschaftliche Forschungsanwendungen

CID 78066628 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.

    Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

    Industry: Utilized in the production of materials or as a catalyst in industrial processes.

Wirkmechanismus

The mechanism by which CID 78066628 exerts its effects involves its interaction with specific molecular targets and pathways. This may include:

    Binding to enzymes: or receptors, altering their activity.

    Modulating signaling pathways: that regulate cellular functions.

    Interacting with nucleic acids: to influence gene expression.

Eigenschaften

Molekularformel

C19H25OSi

Molekulargewicht

297.5 g/mol

InChI

InChI=1S/C19H25OSi/c1-21(2)16-8-4-7-15-20-19-13-11-18(12-14-19)17-9-5-3-6-10-17/h3,5-6,9-14H,4,7-8,15-16H2,1-2H3

InChI-Schlüssel

APVJMYVQWDGYFV-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)CCCCCOC1=CC=C(C=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.